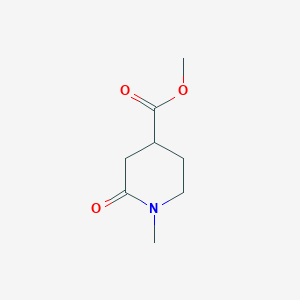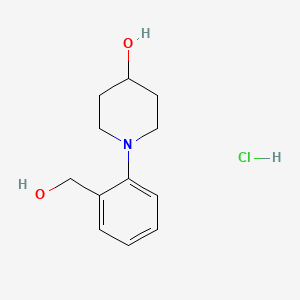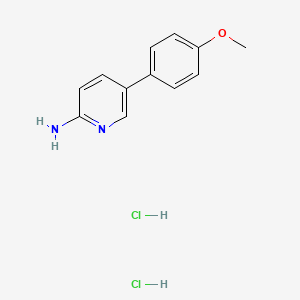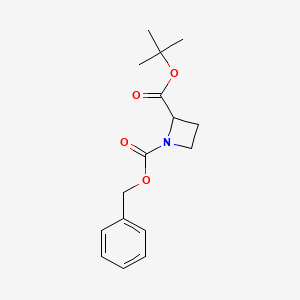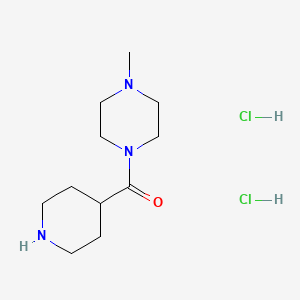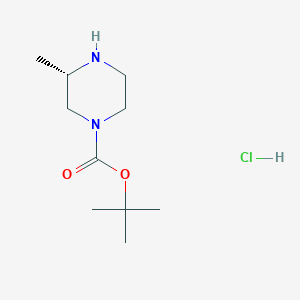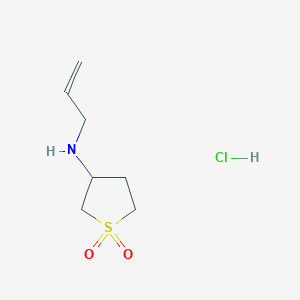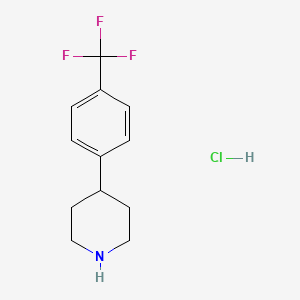
Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Vue d'ensemble
Description
Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate (MFHMPC) is a synthetic organic compound that has been studied in a variety of scientific applications. MFHMPC has a variety of biochemical and physiological effects that make it a useful tool in lab experiments. The purpose of
Applications De Recherche Scientifique
Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been studied in a variety of scientific applications. It has been used as a model compound for the study of its reaction with enzymes and other proteins. It has also been used to study its effects on the activity of various enzymes and other proteins. Additionally, Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is not yet fully understood. However, it is believed that Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate binds to certain proteins in the body and alters their activity. This binding is thought to be mediated by a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical and Physiological Effects
Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to inhibit the activity of certain proteins, such as phospholipase A2 and protein kinase C. Additionally, Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate in lab experiments has a number of advantages and limitations. One of the main advantages is that Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it has a wide range of biochemical and physiological effects that make it a useful tool for studying various biological processes. However, there are some limitations to the use of Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate in lab experiments, such as its potential to cause adverse effects in certain individuals.
Orientations Futures
There are a number of potential future directions for the use of Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate in scientific research. One potential direction is to further investigate its effects on the activity of various enzymes and other proteins. Additionally, further investigation of its potential use in the treatment of various diseases is warranted. Additionally, further research could be conducted to investigate the potential of Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate as an anti-inflammatory and anti-cancer agent. Finally, further research could be conducted to investigate the potential of Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate as a tool for drug delivery.
Propriétés
IUPAC Name |
methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-14(13(18)19-2)7-9(8-17)12(16-14)10-5-3-4-6-11(10)15/h3-6,9,12,16-17H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIPMFHLOHQETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1)C2=CC=CC=C2F)CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1389035.png)
